2,4-Dichloro-5-(2,3,4-trichlorophenyl)pyrimidine
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Overview
Description
2,4-Dichloro-5-(2,3,4-trichlorophenyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(2,3,4-trichlorophenyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4-dichloropyrimidine, which undergoes a series of reactions to introduce the trichlorophenyl group at the 5-position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(2,3,4-trichlorophenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the chlorinated pyrimidine ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are employed to form carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .
Scientific Research Applications
2,4-Dichloro-5-(2,3,4-trichlorophenyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of new therapeutic agents targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(2,3,4-trichlorophenyl)pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple chlorine atoms can enhance binding affinity and selectivity towards these targets. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2,4-Dichloro-5-methylpyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
Uniqueness
2,4-Dichloro-5-(2,3,4-trichlorophenyl)pyrimidine is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and physical properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C10H3Cl5N2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,4-dichloro-5-(2,3,4-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl5N2/c11-6-2-1-4(7(12)8(6)13)5-3-16-10(15)17-9(5)14/h1-3H |
InChI Key |
ODNJDVJWOMBEDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CN=C(N=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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